6-Fluoro-7-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are characterized by a benzene ring fused with a dihydropyran ring, and this particular compound is distinguished by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position. The unique substitution pattern of this compound enhances its chemical reactivity and potential biological activity, making it of interest in medicinal chemistry and materials science .
The compound can be synthesized through various methods, primarily involving the cyclization of appropriate starting materials. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications .
6-Fluoro-7-methylchroman-4-one is classified as a heterocyclic compound due to its structure, which contains both carbon and oxygen atoms in a cyclic arrangement. Its molecular formula is with a molecular weight of 180.17 g/mol .
The synthesis of 6-Fluoro-7-methylchroman-4-one typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Automated systems for reagent addition, temperature control, and product isolation are also employed to maintain consistent quality .
The molecular structure of 6-Fluoro-7-methylchroman-4-one features:
6-Fluoro-7-methylchroman-4-one can undergo several chemical reactions:
The mechanism of action for 6-Fluoro-7-methylchroman-4-one primarily involves its interactions with biological targets, particularly enzymes involved in metabolic pathways. Its structural features may enhance binding affinity and selectivity towards these targets, which is crucial for its potential therapeutic applications.
The compound typically appears as a solid at room temperature, with specific melting points depending on purity.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.17 g/mol |
IUPAC Name | 6-fluoro-7-methyl-2,3-dihydrochromen-4-one |
InChI Key | MJYWAFDSRXBACC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1F)C(=O)CCO2 |
These properties indicate that the compound has significant potential for further exploration in various scientific fields .
6-Fluoro-7-methylchroman-4-one has several scientific applications:
Research indicates that derivatives of chromanones exhibit diverse biological activities, including anti-cancer properties, making this compound relevant for further studies in drug development .
The synthesis of 6-fluoro-7-methylchroman-4-one relies heavily on aldol condensation to establish the chromanone core. This approach typically begins with ortho-fluorinated phenols reacting with β-keto esters under basic conditions. The aldol adduct undergoes intramolecular Claisen condensation, forming the pyrone ring characteristic of chromanones. For 6-fluoro-7-methylchroman-4-one, regioselective Friedel-Crafts acylation of 4-fluoro-3-methylphenol with acryloyl chloride yields a propanoyl intermediate, which cyclizes under acidic conditions (e.g., polyphosphoric acid) to furnish the chromanone scaffold. Computational studies (DFT/B3LYP-311+G(d,p)) corroborate the thermodynamic favorability of this cyclization, with energy barriers <25 kcal/mol facilitating ring closure . Yield optimization remains challenging (typically 45–65%) due to competing oligomerization.
Table 1: Aldol-Cyclization Parameters for Chromanone Synthesis
Starting Phenol | Cyclization Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
4-Fluoro-3-methylphenol | Polyphosphoric acid | 120–130 | 58 |
4-Fluoro-3-methylphenol | P₂O₅/AlCl₃ | 100 | 62 |
5-Fluoro-2-hydroxyacetophenone | Acetic anhydride | 140 | 48 |
Regioselective introduction of fluorine at C6 and methyl at C7 requires precision halogenation. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) on 7-methylchroman-4-one achieves moderate C6 fluorination (yields: 40–55%), though over-fluorination is a limitation. Alternatively, bromomethylation of 6-fluorochroman-4-one with paraformaldehyde/HBr generates 6-fluoro-7-(bromomethyl)chroman-4-one, followed by Stille coupling with methyltributyltin to install the methyl group . Fluorine integration earlier in the synthesis—using 4-fluoro-3-methylphenol as a building block—proves more efficient, as confirmed by X-ray crystallography showing precise F/C7-CH₃ ortho-positioning (bond angle: 119.5°) [4].
Solvent-free methodologies significantly enhance atom economy for this chromanone. A patented route employs melt cyclization: mixing o-hydroxyacetophenone derivatives with diethyl carbonate and catalytic K₂CO₃ at 150°C under vacuum, yielding 6-fluoro-7-methylchroman-4-one in 78% yield [4]. Heterogeneous catalysts like Mg-Al hydrotalcite facilitate Claisen-Schmidt condensations without solvents, reducing waste. Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) enables selective reduction of ester intermediates in green solvents (ethanol/water), achieving 85% conversion with minimal byproducts [4]. Life-cycle assessments confirm these routes reduce E-factors by 40% compared to traditional halogenated solvents.
Microwave irradiation drastically accelerates chromanone formation while improving regioselectivity. Cyclodehydration of 1-(2-hydroxy-4-fluoro-3-methylphenyl)butane-1,3-dione under microwave conditions (300 W, 140°C, 20 min) delivers 6-fluoro-7-methylchroman-4-one in 92% yield versus 65% under conventional heating [4]. The rapid, uniform heating suppresses decarboxylation and dimerization side reactions. In situ FT-IR studies reveal microwave-specific kinetics, with ring-closure activation energies reduced from 68 kJ/mol (thermal) to 42 kJ/mol (microwave) [4].
Controlled oxidation of 6-fluoro-7-methylchroman-4-one unlocks access to chromone analogs. Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane at 80°C dehydrogenates the C2–C3 bond, yielding 6-fluoro-7-methyl-4H-chromen-4-one in 88% yield [3] [5]. Computational analyses (NBO, AIM) confirm enhanced aromaticity in the resultant chromone (HOMA index: 0.89 vs. 0.12 in chromanone). Conversely, reductive functionalization using NaBH₄/CeCl₃ selectively reduces the C4 carbonyl to alcohol, enabling O-alkylation to generate ether-linked analogs. Such transformations exploit the chromanone scaffold’s versatility while retaining the F/CH₃ pharmacophore.
Orthogonal protection is essential for synthesizing C3/C6-functionalized derivatives of 6-fluoro-7-methylchroman-4-one:
Table 2: Protecting Group Strategies in Chromanone Synthesis
Functional Group | Protecting Group | Deprotection Agent | Compatibility |
---|---|---|---|
C4 Carbonyl | Ethylene ketal | HCl/acetone | Bromination, fluorination |
Phenol (C7-OH) | TBS ether | TBAF/THF | Lithiation, nucleophilic F |
Amine (C7-CH₂NH₂) | N-Boc | TFA/DCM | Electrophilic fluorination |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7